molecular formula C12H15N3S2 B2425218 4-allyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 522598-13-6

4-allyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2425218
CAS RN: 522598-13-6
M. Wt: 265.39
InChI Key: XGDMERZSTQDRGP-UHFFFAOYSA-N
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Description

4-allyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol, often referred to as 5PT, is a thiol compound derived from allyl and propylthienyl groups. It is a versatile and highly reactive molecule, which has been extensively studied over the past two decades. 5PT has been found to possess a wide range of properties and applications, including in the fields of biochemistry, pharmacology, and materials science.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : The compound has been synthesized under various conditions, including classical and microwave irradiation methods. It's often obtained via intramolecular cyclization of carbonyl thiosemicarbazide (Ashry et al., 2006).
  • Structural Analysis : Detailed structural analysis, including crystal structure, is available for similar 1,2,4-triazole derivatives (Yıldırım et al., 2005).

Applications in Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Studies have shown that 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol effectively inhibits the corrosion of mild steel in acidic solutions, indicating potential applications in industrial corrosion protection (Orhan et al., 2012).

Pharmacological and Biological Activity

  • Antimicrobial and Antifungal Properties : Certain 1,2,4-triazole derivatives have been noted for their antimicrobial and antifungal activities, which could extend to similar compounds like 4-allyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol (Bayrak et al., 2009).

properties

IUPAC Name

4-prop-2-enyl-3-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S2/c1-3-5-10-7-9(8-17-10)11-13-14-12(16)15(11)6-4-2/h4,7-8H,2-3,5-6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDMERZSTQDRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C2=NNC(=S)N2CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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